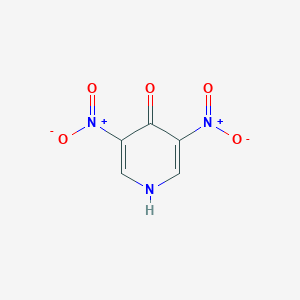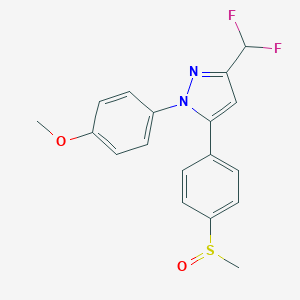
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. In
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its ability to inhibit FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole interacts with FAAH is still being studied, but it is believed to bind to the active site of the enzyme and prevent it from breaking down endocannabinoids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole have been extensively studied in preclinical studies. In animal models, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been shown to increase the levels of endocannabinoids in the brain and peripheral tissues. This increase in endocannabinoids has been associated with a range of effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole for lab experiments is its high potency and selectivity as a FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is its relatively short half-life in vivo, which can make it challenging to administer in animal studies. Additionally, its high potency as a FAAH inhibitor can also lead to off-target effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for research on 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole. One area of interest is its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Clinical trials are needed to determine the safety and efficacy of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole in humans. Another area of research is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic outcomes. Finally, further studies are needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole and its potential off-target effects.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been extensively studied for its potential therapeutic applications. As a FAAH inhibitor, it has been shown to increase the levels of endocannabinoids in the body, which can have a range of effects. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids and potentially provide therapeutic benefits for conditions such as chronic pain, anxiety, and depression.
Propriétés
Numéro CAS |
151506-44-4 |
|---|---|
Nom du produit |
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole |
Formule moléculaire |
C18H16F2N2O2S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
Clé InChI |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Autres numéros CAS |
151507-21-0 151507-22-1 151506-44-4 |
Synonymes |
3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

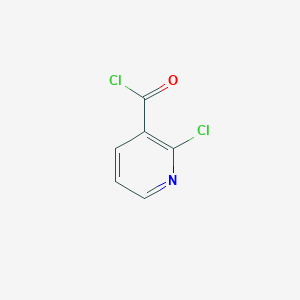
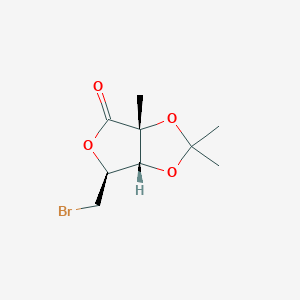
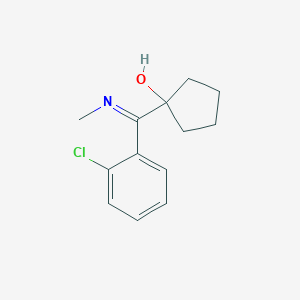
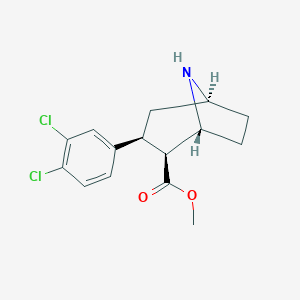
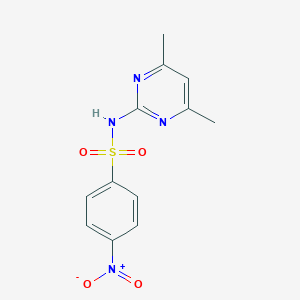

![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
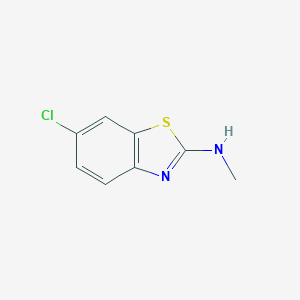
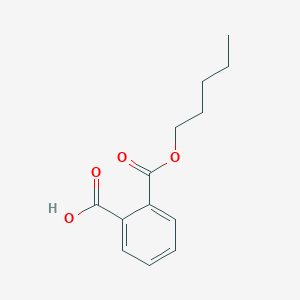
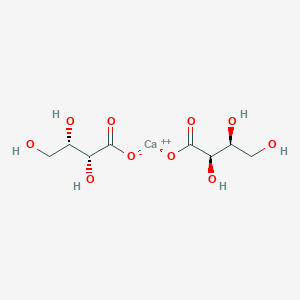
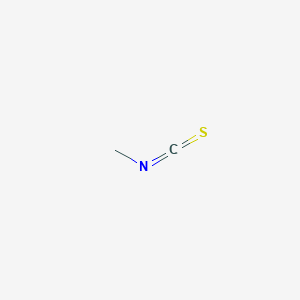
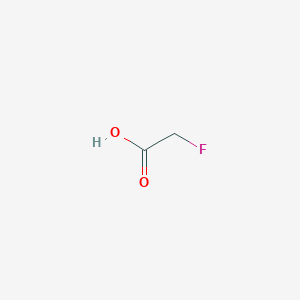
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
